5-Fluoro-2-nitrobenzoyl chloride

Übersicht

Beschreibung

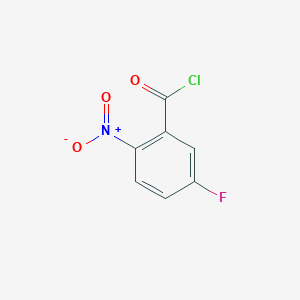

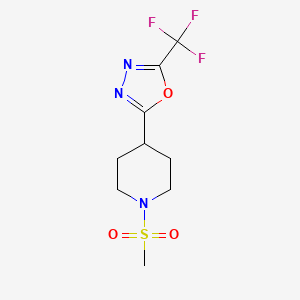

5-Fluoro-2-nitrobenzoyl chloride is a chemical compound with the molecular formula C7H3ClFNO3 and a molecular weight of 203.56 . It is a liquid under normal conditions .

Synthesis Analysis

A synthesis process of a similar compound, 5-fluoro-2-nitrobenzotrifluoride, was achieved in a continuous-flow millireactor system through the nitration of 3-fluorobenzotrifluoride using mixed acid as a nitrating agent . The process safety was evaluated based on the temperature rise with the use of a Reaction Calorimeter and Differential Scanning Calorimetry .Molecular Structure Analysis

The InChI code for 5-Fluoro-2-nitrobenzoyl chloride is 1S/C7H3ClFNO3/c8-7(11)5-3-4(9)1-2-6(5)10(12)13/h1-3H . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis

5-Fluoro-2-nitrobenzoyl chloride is a liquid at room temperature . It has a molecular weight of 203.56 .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

5-Fluoro-2-nitrobenzoyl chloride plays a crucial role in synthesizing various heterocyclic compounds. For instance, it has been used in the preparation of substituted nitrogenous heterocycles with 5-7-membered cycles, offering a versatile route for constructing diverse libraries of compounds relevant to drug discovery (Křupková et al., 2013).

Pharmaceutical Intermediates Synthesis

This chemical is instrumental in synthesizing pharmaceutical intermediates. An example includes its use in preparing derivatives of [1,3,4]thiadiazolo[3,2-a]quinazolin-5-one, showcasing its applicability in developing new pharmaceutical compounds (Shlenev et al., 2017).

Study of Solvolysis Mechanisms

5-Fluoro-2-nitrobenzoyl chloride has been studied for its behavior in solvolysis reactions, providing insights into the influence of the ortho-nitro group in these processes. This research helps in understanding the mechanistic aspects of chemical reactions involving similar compounds (Park et al., 2019).

Novel Synthesis Methods

Researchers have developed novel and efficient routes for synthesizing derivatives starting from this compound. This advancement aids in the streamlined production of chemical compounds used in various research and industrial applications (Vosooghi et al., 2014).

Chemical Analysis and Detection

It serves as a precursor or a reagent in chemical analyses. For example, derivatization of amino acids for high-performance liquid chromatography has been performed using compounds derived from 5-Fluoro-2-nitrobenzoyl chloride, aiding in the sensitive detection of amino acids (Watanabe & Imai, 1981).

Fluorination Reactions

This compound is involved in fluorination reactions, an essential process in organic chemistry. Such reactions are pivotal in creating fluorinated products with specific pharmaceutical and industrial significance (Li et al., 2012).

Safety and Hazards

The compound is classified as dangerous, with hazard statement H314 indicating it causes severe skin burns and eye damage . Precautionary measures include avoiding breathing its mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .

Wirkmechanismus

Target of Action

It is known that this compound is used as an intermediate in the synthesis of various pharmaceuticals .

Mode of Action

It is known to be involved in nitration processes during the synthesis of other compounds .

Biochemical Pathways

It is primarily used as an intermediate in chemical synthesis, and its impact would largely depend on the final product being synthesized .

Result of Action

As an intermediate in chemical synthesis, its effects would largely depend on the final product being synthesized .

Action Environment

The action of 5-Fluoro-2-nitrobenzoyl chloride can be influenced by various environmental factors. For instance, it is known that the compound should be handled in a well-ventilated area and stored at refrigerator temperatures . Additionally, it should be kept away from moisture and incompatible materials .

Eigenschaften

IUPAC Name |

5-fluoro-2-nitrobenzoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3ClFNO3/c8-7(11)5-3-4(9)1-2-6(5)10(12)13/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHNJQRSDZABGBP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(=O)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3ClFNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.55 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Fluoro-2-nitrobenzoyl chloride | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-methylphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2741526.png)

![2-((3,5-dimethylisoxazol-4-yl)methyl)-4-(3-(methylthio)phenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2741529.png)

![4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-benzimidazol-2-yl}-1-(2-methylphenyl)pyrrolidin-2-one](/img/structure/B2741532.png)

![2-amino-4-(3,4-dimethoxyphenyl)-7-methyl-5-oxo-6-(2-phenylethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2741535.png)

![Methyl 2-{[(1,3-thiazol-2-ylamino)carbonyl]amino}benzenecarboxylate](/img/structure/B2741542.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)cyclohex-3-enecarboxamide](/img/structure/B2741545.png)

![ethyl 4-((7-phenyl-7H-pyrazolo[3,4-d][1,2,3]triazin-4-yl)amino)benzoate](/img/structure/B2741546.png)